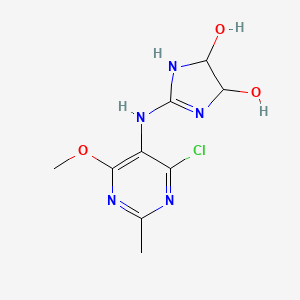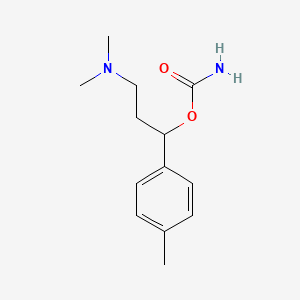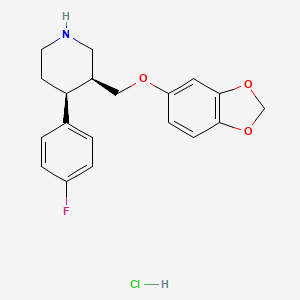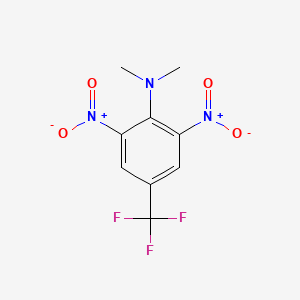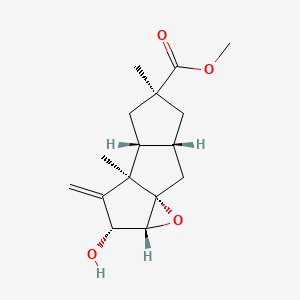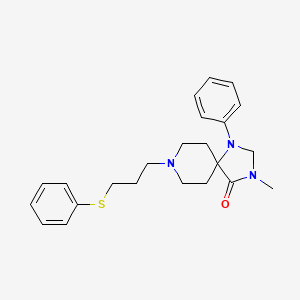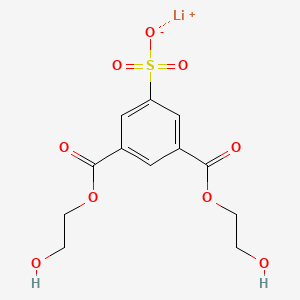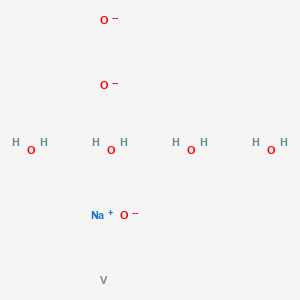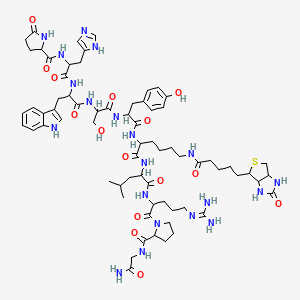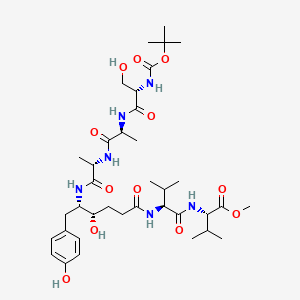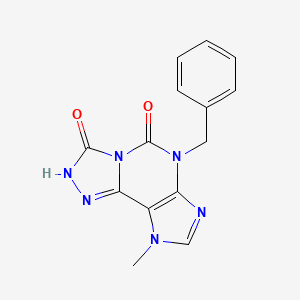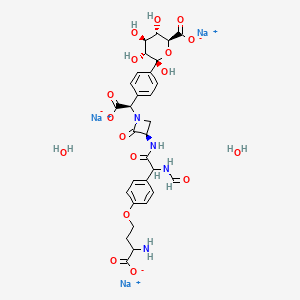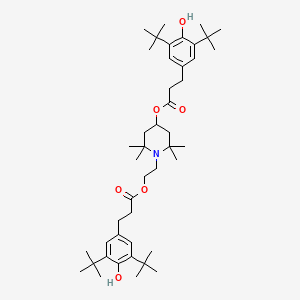
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester is a complex organic compound. It is characterized by its multiple tert-butyl groups and hydroxyl functionalities, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the tert-butyl groups and hydroxyl functionalities. Common reagents used in these reactions include tert-butyl alcohol, phenol derivatives, and various catalysts to facilitate the esterification and hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester functionalities can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the ester groups can produce primary alcohols.
科学的研究の応用
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing various biological processes.
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-, octadecyl ester
Uniqueness
Compared to similar compounds, Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester stands out due to its multiple tert-butyl groups and hydroxyl functionalities. These structural features contribute to its enhanced stability, reactivity, and potential biological activities, making it a valuable compound in various scientific research applications.
特性
CAS番号 |
73754-27-5 |
|---|---|
分子式 |
C45H71NO6 |
分子量 |
722.0 g/mol |
IUPAC名 |
2-[4-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2,6,6-tetramethylpiperidin-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C45H71NO6/c1-40(2,3)32-23-29(24-33(38(32)49)41(4,5)6)17-19-36(47)51-22-21-46-44(13,14)27-31(28-45(46,15)16)52-37(48)20-18-30-25-34(42(7,8)9)39(50)35(26-30)43(10,11)12/h23-26,31,49-50H,17-22,27-28H2,1-16H3 |
InChIキー |
SKMNWICOBCDSSQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)C)OC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


